2-(2-Quinoxalinyl)phenol
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Overview
Description
2-(2-Quinoxalinyl)phenol is a chemical compound with the molecular formula C15H11NO . It is a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Synthesis Analysis
The synthesis of quinoxalines, including 2-(2-Quinoxalinyl)phenol, has been intensively studied. A large variety of synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature . The first reports were published more than a century ago, but even today chemists endeavor to create new and improved routes to these versatile compounds .Molecular Structure Analysis
The molecular structure of 2-(2-Quinoxalinyl)phenol is characterized by an average mass of 221.254 Da and a monoisotopic mass of 221.084061 Da . The structure of quinoxalines has been extensively studied, with a prime focus on green chemistry and cost-effective methods .Chemical Reactions Analysis
Phenols, which include 2-(2-Quinoxalinyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenolic compounds have specific chemical reactivity which cause significant biological activities, ranging from antioxidants to antiproliferative compounds . These activities are profoundly related to chemical groups grafted onto the phenolic core .Mechanism of Action
Safety and Hazards
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
properties
IUPAC Name |
2-quinoxalin-2-ylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-8-4-1-5-10(14)13-9-15-11-6-2-3-7-12(11)16-13/h1-9,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVXWAQUTVWUIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702734 |
Source
|
Record name | 6-(Quinoxalin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17392-20-0 |
Source
|
Record name | 6-(Quinoxalin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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